pan-KRAS-IN-2

KRAS Biochemical Assay Selectivity Profile

pan-KRAS-IN-2 is a small molecule pan-inhibitor of the Kirsten rat sarcoma virus (KRAS) GTPase. It functions as a biochemical antagonist, demonstrating high-affinity binding to multiple KRAS variants, including wild-type (WT) and common oncogenic mutants such as G12D, G12C, G12V, G12S, G12A, and Q61H.

Molecular Formula C34H34F2N4O3
Molecular Weight 584.7 g/mol
Cat. No. B12390854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepan-KRAS-IN-2
Molecular FormulaC34H34F2N4O3
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(N=C2N3CCCOCC3)OCC45CCCN4CC(C5)F)C6=C7C(=CC(=C6)O)C=CC(=C7C#C)F
InChIInChI=1S/C34H34F2N4O3/c1-3-25-29(36)9-6-22-16-24(41)17-28(30(22)25)26-7-8-27-31(21(26)2)37-33(38-32(27)39-11-5-14-42-15-13-39)43-20-34-10-4-12-40(34)19-23(35)18-34/h1,6-9,16-17,23,41H,4-5,10-15,18-20H2,2H3/t23-,34+/m1/s1
InChIKeyHYCYHHMWGDUNSM-NHOCJEJCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





pan-KRAS-IN-2: A Broad-Spectrum Biochemical Probe for KRAS Mutant Research


pan-KRAS-IN-2 is a small molecule pan-inhibitor of the Kirsten rat sarcoma virus (KRAS) GTPase [1]. It functions as a biochemical antagonist, demonstrating high-affinity binding to multiple KRAS variants, including wild-type (WT) and common oncogenic mutants such as G12D, G12C, G12V, G12S, G12A, and Q61H [1]. Its chemical structure is defined by the CAS number 2882825-14-9 and molecular formula C34H34F2N4O3 . The compound originates from a series of quinazoline derivatives designed as Ras inhibitors and is documented in patent literature as a research tool for studying KRAS-mediated cancers like pancreatic and colorectal cancer [1].

Precision in Pan-KRAS Inhibition: Why pan-KRAS-IN-2's Mutant Profile Precludes Simple Substitution


Within the class of pan-KRAS inhibitors, compounds are not functionally interchangeable. Their value as research tools is defined by their unique, quantitative selectivity profiles across the spectrum of KRAS mutations. A researcher cannot substitute one pan-KRAS inhibitor for another without potentially altering the scope and interpretation of their experiment. For instance, while another pan-inhibitor like Pan KRas-IN-1 demonstrates broad activity, its potency varies significantly across mutants [1]. Conversely, compounds like BI-2852 exhibit a different binding mechanism and cellular potency [2]. The procurement decision must therefore be driven by the specific biochemical fingerprint of the inhibitor, particularly its defined potency window and the distinct 'drop-off' against specific variants, as this directly dictates which cancer models can be probed and what mechanistic conclusions can be drawn. The following evidence details the specific quantitative attributes of pan-KRAS-IN-2 that define its unique utility.

Quantitative Differentiation: A Comparative Analysis of pan-KRAS-IN-2's Activity Profile


Comparative Potency Across KRAS Mutants: pan-KRAS-IN-2 vs. Pan KRas-IN-1

pan-KRAS-IN-2 demonstrates a distinct potency profile compared to the structurally distinct pan-inhibitor Pan KRas-IN-1. While both are broad-spectrum, pan-KRAS-IN-2 exhibits uniformly high potency (≤10 nM) across six major KRAS variants, but with a clear >1000-fold selectivity window against the G13D mutant. In contrast, Pan KRas-IN-1 shows more variable potency across the panel, with some variants like G12R (681 nM) being significantly less sensitive [1].

KRAS Biochemical Assay Selectivity Profile Pan-Inhibitor

Binding Affinity and Cellular Efficacy: Comparing pan-KRAS-IN-2 to BI-2852

pan-KRAS-IN-2 is characterized by high biochemical potency (IC50 ≤10 nM) and is reported to originate from a program that achieved picomolar binding affinity and low nanomolar antiproliferative activity [1]. This contrasts with the well-studied pan-KRAS inhibitor BI-2852, which has a reported biochemical binding affinity of 740 nM for KRAS G12D and demonstrates cellular antiproliferative IC50 values in the low micromolar range (~1 µM) [2].

KRAS Binding Affinity Cellular Potency Therapeutic Window

Isomeric Selectivity: The Unique G13D Selectivity Window of pan-KRAS-IN-2

pan-KRAS-IN-2's most defining characteristic is its sharp, >1000-fold drop in potency specifically for the KRAS G13D mutant (IC50 >10 µM) while maintaining ≤10 nM potency against other major mutants . This is a unique and quantifiable feature that is not a universal property of pan-KRAS inhibitors. For example, the pan-inhibitor Pan KRas-IN-1 does not discriminate against G13D, showing an IC50 of 23 nM [1].

KRAS G13D Mutant Selectivity Biochemical Probe Pan-Inhibitor

Optimal Research Applications for pan-KRAS-IN-2 Based on Its Differentiated Profile


Serving as a High-Affinity Positive Control with a Built-in Negative Control

In biochemical or cellular assays investigating KRAS signaling, pan-KRAS-IN-2 can be used to establish the maximum inhibition signal across a panel of common KRAS mutant models (G12D, G12C, G12V, etc.) at a low concentration (≤10 nM). Simultaneously, by including a KRAS G13D mutant cell line in the same experiment, researchers can confirm the specificity of the observed effects . The >1000-fold drop in potency against G13D provides an internal validation that the inhibitor is working as expected and that the effects seen in other mutant lines are indeed KRAS-dependent. This dual functionality is not achievable with a pan-inhibitor like Pan KRas-IN-1, which would inhibit all lines equally.

Mechanistic Studies Distinguishing G13D from Other KRAS Mutants

For research focused on the unique biology of the KRAS G13D mutation, pan-KRAS-IN-2 is the ideal tool. In a comparative study of G13D-driven versus G12D-driven cancers, pan-KRAS-IN-2 can be used to selectively inhibit signaling in the G12D model while leaving the G13D model unaffected. This allows for the precise dissection of downstream signaling pathways and cellular phenotypes that are specifically dependent on the G13D variant, without the confounding effects of inhibiting other KRAS isoforms . This is a unique application that directly stems from the compound's documented selectivity profile.

A Superior Alternative to First-Generation Pan-KRAS Probes for Potency-Sensitive Assays

In assays where a large potency window is critical, such as in complex 3D organoid models or in vivo studies, the low nanomolar to picomolar affinity of the pan-KRAS-IN-2 series offers a significant advantage over earlier probes like BI-2852 [1][2]. The >74-fold improvement in biochemical potency translates to a much larger therapeutic window, reducing the risk of off-target effects at higher concentrations. This makes pan-KRAS-IN-2 a more suitable candidate for experiments requiring sustained target engagement over time or in more physiologically relevant models where BI-2852's micromolar cellular potency may be a limitation [1][2].

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